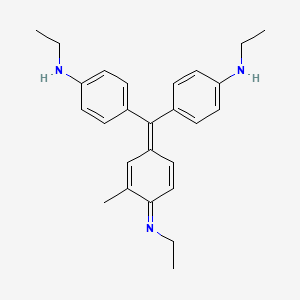

Hoffman's violet free base

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H31N3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline |

InChI |

InChI=1S/C26H31N3/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22/h8-18,27-28H,5-7H2,1-4H3 |

InChI Key |

XATLIUSBVCYONE-UHFFFAOYSA-N |

SMILES |

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC |

Origin of Product |

United States |

Historical Context and Seminal Discoveries in Aniline Dye Chemistry

August Wilhelm von Hofmann's Contributions to Organic Chemistry and Dye Synthesis

August Wilhelm von Hofmann (1818–1892) was a German chemist whose work was foundational to the development of the synthetic dye industry. wikipedia.orgbritannica.com His research began under Justus von Liebig at the University of Giessen, where he investigated coal tar, a byproduct of the coal gas industry. chemistryviews.orgencyclopedia.com In 1843, Hofmann demonstrated that several substances previously identified from coal tar were, in fact, a single nitrogenous base: aniline (B41778). wikipedia.orgchemistryviews.org This discovery was a critical step, as aniline would become the primary raw material for a new generation of synthetic colorants. wikipedia.org

In 1845, Hofmann became the first director of the Royal College of Chemistry in London. britannica.comchemistryviews.org There, he continued his investigations into the properties and reactions of aniline and other organic bases. wikipedia.org He successfully synthesized ethylamine, diethylamine, triethylamine, and tetraethylammonium (B1195904) compounds, establishing their structural relationship to ammonia. wikipedia.org This work on amines was crucial for understanding the chemical nature of the compounds that would later form the basis of aniline dyes. Hofmann's research laid the groundwork for his students, including Charles Mansfield, who developed practical methods for extracting benzene (B151609) and toluene (B28343) from coal tar, and William Henry Perkin, the discoverer of the first synthetic aniline dye, mauveine. wikipedia.org

Hofmann's direct contributions to dye synthesis are significant. In 1858, he prepared rosaniline, and in 1863, he demonstrated that aniline blue was a triphenyl derivative of this compound. wikipedia.org He discovered that introducing different alkyl groups into the rosaniline molecule could produce a range of purple and violet dyes, which became known as "Hofmann's Violets". wikipedia.org This work was a result of theory-based scientific research, a departure from the more empirical methods that had led to earlier dye discoveries. researchgate.net

Evolution of Aniline Dye Production and the Genesis of "Hofmann's Violets"

The synthetic dye industry began in 1856 with William Henry Perkin's accidental discovery of mauveine while attempting to synthesize quinine. wikipedia.orgillinois.edu This discovery sparked a wave of research and development in Europe, with chemists and manufacturers eager to create new, vibrant colors from coal tar derivatives. illinois.edu Following mauveine, the next major breakthrough was the development of aniline red, also known as fuchsine or magenta, around 1858. wordpress.com

It was in this competitive and innovative environment that Hofmann's Violets emerged. In May 1863, August Wilhelm von Hofmann, building on his work with rosaniline, discovered that by reacting aniline red with alkyl halides, he could produce a range of violet hues. wikipedia.orgillinois.edu These new dyes, which became known as Hofmann's Violets, were a significant commercial success and, by 1864, had begun to displace Perkin's mauve in the market. researchgate.netthedreamstress.com The production of Hofmann's Violets represented a significant step forward in the chemical industry, as it was a direct result of systematic, scientific inquiry into the modification of known dye structures to create new colors. researchgate.net The process involved the substitution of hydrogen atoms in the amino groups of rosaniline with alkyl groups, a technique that allowed for the creation of a variety of shades. wikipedia.org

Early Elucidation Challenges for Complex Dye Mixtures

The early days of synthetic dye chemistry were marked by significant challenges in determining the precise chemical structures of the newly created colorants. illinois.edu Chemists in the mid-19th century lacked the sophisticated analytical techniques available today, relying instead on elemental analysis and reaction-based deductions. illinois.edu The commercial nomenclature for dyes was often confusing, with the same dye known by multiple names and different products sometimes sharing the same name. mdpi.com

A major complication was that the starting materials, such as commercial aniline, were often impure mixtures. wikipedia.org For instance, Hofmann himself confirmed in 1864 that the production of magenta required the presence of toluidine isomers (ortho- and para-toluidine) as impurities in the aniline; pure aniline would not yield the dye. wikipedia.org This meant that the resulting dyes were not single compounds but complex mixtures of related molecules, by-products, and unreacted starting materials. mdpi.com

The structure of even the first synthetic dye, mauveine, was not correctly established until 1994. illinois.edu Similarly, Hofmann's Violets were not a single chemical entity but a class of compounds, with the exact composition and shade varying depending on the specific reaction conditions and the purity of the reactants. stainsfile.com These mixtures could also contain isomers and degradation products, further complicating their analysis. mdpi.comcnr.it The identification of these early synthetic dyes in historical artifacts remains a challenge for modern analytical chemists, often requiring a combination of techniques like high-performance liquid chromatography and mass spectrometry to separate and identify the components of these complex historical formulations. mdpi.comresearchgate.net

Distinction from Other Hofmann-Related Reactions and Concepts (e.g., Hofmann Elimination, Woodward-Hoffmann Rules)

The name "Hofmann" is associated with several important concepts in organic chemistry, and it is crucial to distinguish Hofmann's Violets from these other discoveries.

Hofmann Elimination is a chemical reaction that converts a quaternary ammonium (B1175870) salt into an alkene and a tertiary amine. wikipedia.orgbyjus.com This reaction, also discovered by August Wilhelm von Hofmann, typically follows the "Hofmann rule," which predicts the formation of the less substituted (and less stable) alkene as the major product. wikipedia.orgtestbook.com This is in contrast to the more common Zaitsev's rule, which favors the more substituted alkene. masterorganicchemistry.com The preference for the Hofmann product is due to the steric bulk of the leaving group. wikipedia.org This elimination reaction is a distinct chemical transformation and is unrelated to the synthesis or chemical nature of Hofmann's Violets, which are triarylmethane dyes.

Woodward-Hoffmann Rules , developed by Robert Burns Woodward and Roald Hoffmann, are a set of principles that predict the stereochemistry of pericyclic reactions based on the symmetry of molecular orbitals. libretexts.orgwikipedia.org These rules, for which Hoffmann received a Nobel Prize, explain why some concerted reactions proceed under thermal conditions while others require photochemical activation. libretexts.orgimperial.ac.uk They apply to reactions like cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orglibretexts.org The Woodward-Hoffmann rules are a cornerstone of modern organic chemistry, providing a theoretical framework for understanding a specific class of reactions. They have no direct connection to August Wilhelm von Hofmann or the chemistry of Hofmann's Violets.

| Concept | Description | Discoverer(s) |

| Hofmann's Violets | A class of synthetic violet dyes produced by the alkylation of rosaniline. | August Wilhelm von Hofmann |

| Hofmann Elimination | A reaction that forms an alkene from a quaternary ammonium salt, typically yielding the less substituted alkene. | August Wilhelm von Hofmann |

| Woodward-Hoffmann Rules | A set of rules that predict the stereochemistry of pericyclic reactions based on orbital symmetry. | Robert Burns Woodward and Roald Hoffmann |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Hofmann's Violet Free Base

The primary and historically significant method for synthesizing Hofmann's Violet involves the chemical modification of rosaniline.

The foundational route to Hofmann's Violet is the alkylation of rosaniline, also known as fuchsin or aniline (B41778) red. wikipedia.orgresearchgate.net This process was discovered by August Wilhelm von Hofmann in 1863, who found that introducing alkyl groups into the rosaniline molecule could produce a range of purple and violet dyes. wikipedia.org Rosaniline itself is a mixture of several related triarylmethane compounds, which contributes to the complexity of the final product. researchgate.net The reaction involves the substitution of hydrogen atoms on the amine groups of the rosaniline structure with alkyl groups. p2infohouse.org This transformation was a significant development in the nascent synthetic dye industry, expanding the available color palette beyond the initial magenta of fuchsin. gdch.dersc.org

The alkylation of rosaniline is typically achieved using alkyl halides. researchgate.net Specifically, methyl iodides and ethyl bromides are historically noted for this purpose. researchgate.net The choice of the alkyl halide directly influences the final color and properties of the resulting dye. For instance, Hofmann's Violet is specifically noted as a triethyl derivative of rosaniline. rsc.orgmfa.org The reaction conditions for this process could be quite harsh, often requiring heating in a sealed iron boiler at temperatures up to 150°C. researchgate.net The reactivity of the alkyl halide is a key factor in the efficiency of the alkylation process.

The alkylation of rosaniline proceeds via nucleophilic substitution, where the nitrogen atoms of the primary and secondary amine groups in the rosaniline molecule act as nucleophiles. These nucleophilic amine groups attack the electrophilic carbon atom of the alkyl halide. This results in the displacement of the halide ion (e.g., I⁻ or Br⁻) and the formation of a new carbon-nitrogen bond. This process can occur sequentially, with one, two, or three alkyl groups being added to the amine functionalities of the rosaniline molecule. The reaction is analogous to the well-established Hofmann alkylation of amines.

The reaction can be represented generally as:

R-NH₂ + R'-X → R-NH-R' + HX R-NH-R' + R'-X → R-N(R')₂ + HX

Where R represents the rosaniline core, R' is the alkyl group (e.g., methyl or ethyl), and X is the halide.

A significant outcome of the synthetic methods used to produce Hofmann's Violet is the creation of complex mixtures of isomers and homologues. researchgate.netresearchgate.net This complexity arises from several factors. Firstly, the starting material, rosaniline (fuchsin), is itself a mixture of compounds, including pararosaniline and its methylated analogues. rsc.org Secondly, the alkylation process is often incomplete, leading to a mixture of mono-, di-, and tri-alkylated products. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) analyses of historical dye samples have confirmed the presence of these complex mixtures. researchgate.netresearchgate.net The separation of these closely related compounds is challenging, and the final product is therefore a composite of these various structures. researchgate.net

Table 1: Components in a Typical Hofmann's Violet Synthesis Mixture

| Component Type | Description |

| Starting Material | Rosaniline (a mixture including pararosaniline) |

| Mono-alkylated | Rosaniline with one added alkyl group |

| Di-alkylated | Rosaniline with two added alkyl groups |

| Tri-alkylated | Rosaniline with three added alkyl groups (e.g., Triethylrosaniline) |

| Homologues | Alkylated derivatives of different rosaniline homologues present in the starting fuchsin |

This table is interactive. Click on the component types for more details where available.

General Principles of Amine Free Base Formation and Isolation

The term "free base" refers to the pure, deprotonated form of an amine, in contrast to its salt form (e.g., hydrochloride). chemicalbook.com In the context of Hofmann's Violet, the dye is often produced and sold as a hydrochloride salt. mfa.orgchemicalbook.com The free base can be generated by treating the salt with a strong alkali. This process neutralizes the acidic salt and liberates the neutral amine. The isolation of the free base typically involves extraction into an organic solvent, followed by evaporation of the solvent. The conversion to a free base can alter the solubility and reactivity of the compound.

Derivatization Strategies of Hofmann's Violet Free Base

Derivatization is a technique used to modify a chemical compound to enhance its analytical detection or to create new molecules with different properties. mdpi.comgreyhoundchrom.com For a complex amine like Hofmann's Violet free base, several derivatization strategies could be envisioned, although specific examples in the literature are scarce.

Potential derivatization reactions could target the remaining N-H bonds (if not fully alkylated) or the aromatic rings. For instance, acylation with acid chlorides or anhydrides could introduce acyl groups. Further alkylation with different alkyl halides is also a possibility. Derivatization can be employed to increase the volatility of the compound for gas chromatography or to introduce a fluorescent tag for enhanced detection in analytical methods. researchgate.net The formation of quaternary ammonium (B1175870) salts is another derivatization strategy that can enhance ionization efficiency in mass spectrometry. researchgate.net

Table 2: Potential Derivatization Reactions for Hofmann's Violet Free Base

| Reaction Type | Reagent Example | Potential Product |

| Acylation | Acetyl chloride | N-acetylated Hofmann's Violet |

| Further Alkylation | Benzyl bromide | N-benzylated Hofmann's Violet |

| Sulfonation | Sulfuric acid | Sulfonated Hofmann's Violet |

This table is interactive. Users can sort by reaction type, reagent, or potential product.

Synthesis of N-Alkylated Analogs

The defining characteristic of Hofmann's violets is the presence of alkyl groups on the nitrogen atoms of the parent rosaniline structure. Hofmann's original method involved the reaction of rosaniline with alkyl halides, such as ethyl or methyl iodide, to produce a range of violet hues. wikipedia.orgresearchgate.net This process is a form of N-alkylation, a fundamental transformation in organic synthesis.

The N-alkylation of the primary amino groups of the rosaniline free base increases their basicity and modifies the electronic properties of the chromophore, leading to a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum. This is exemplified by the transformation of the red-colored pararosaniline into the violet-hued Crystal Violet through exhaustive N-methylation. chemicalbook.com

The synthesis of N-alkylated analogs can be achieved by reacting the rosaniline free base with various alkylating agents. The reaction conditions, such as temperature and the choice of base, can be optimized to control the degree of alkylation. For example, N-alkylation of anilines can be carried out using alcohols in the presence of a catalyst, or more traditionally with alkyl halides. kthmcollege.ac.indituniversity.edu.in The reaction of a primary amide with an alkylating agent is a well-established method for producing N-alkylated products. chemistry.coach In the context of Hofmann's violet, this would involve the reaction of the primary amino groups of the rosaniline scaffold.

Different alkyl groups can be introduced to create a variety of analogs. For instance, N-ethylated, N-benzylated, and even N-phenylated derivatives can be synthesized. iarc.frgoogle.comnih.gov The synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) showcases a modern approach to N-alkylation that could be adapted for dye synthesis. kthmcollege.ac.in A patent describes the N-benzylation of indole (B1671886) derivatives at temperatures of about 135°C, while N-methylation is carried out at around 90-95°C, indicating that reaction conditions can be tailored for specific alkyl groups. google.com

| Analog | Alkylating Agent | Parent Amine | General Reaction Type |

| N-Ethyl Hofmann's Violet | Ethyl iodide | Rosaniline Free Base | N-Alkylation |

| N-Methyl Hofmann's Violet | Methyl iodide | Rosaniline Free Base | N-Alkylation |

| Aniline Blue (Phenylated) | Aniline | Rosaniline | N-Arylation |

Modification of the Central Carbon Moiety

The central sp2-hybridized carbon atom is a key feature of the triphenylmethane (B1682552) dye structure. google.com This carbon is typically introduced during the initial condensation step of the synthesis. Modification of this moiety can be achieved by varying the precursor that supplies this carbon atom.

The classical synthesis of triarylmethane dyes involves the condensation of two equivalents of an aromatic amine with one equivalent of an aldehyde, which provides the central carbon. google.comrsc.org For example, the reaction of dimethylaniline (two equivalents) with benzaldehyde (B42025) (one equivalent) produces the leuco base of Malachite Green. researchgate.net By substituting benzaldehyde with other aromatic or aliphatic aldehydes, a wide range of dyes with different properties can be synthesized. For instance, using p-aminobenzaldehyde in a condensation with aniline leads to the formation of pararosaniline. rsc.org

Other sources for the central carbon have also been employed. Early syntheses of fuchsine-like dyes used carbon tetrachloride (CCl4) in a reaction with aniline at high temperatures. rsc.org Another method, known as the phosgene (B1210022) process, utilizes phosgene (COCl2) to introduce the central carbonyl group which then reacts with aromatic amines. blogspot.com The use of formaldehyde (B43269) is another important route, particularly in the "New Fuchsin process," where it condenses with aniline to eventually form the dye structure, with one of the methyl groups from a toluidine derivative migrating to become the central carbon. blogspot.com

| Central Carbon Precursor | Reactants | Resulting Dye Class/Intermediate | | :--- | :--- | :--- | :--- | | p-Toluidine (methyl group) | Aniline, o-Toluidine (B26562), p-Toluidine | Rosaniline (Fuchsine) | | Benzaldehyde | Dimethylaniline | Malachite Green | | Carbon Tetrachloride | Aniline | Fuchsine-like dyes | | Formaldehyde | Aniline, o-Toluidine | New Fuchsin | | p-Aminobenzaldehyde | Aniline | Pararosaniline |

Investigating Reaction Stoichiometry in Derivative Synthesis

The stoichiometry of the reactants is a critical parameter in the synthesis of Hofmann's violet derivatives and other triarylmethane dyes, influencing the yield, purity, and the specific mixture of products.

The fundamental condensation reaction to form the leuco base typically follows a stoichiometry of two molecules of the aromatic amine to one molecule of the aldehyde. rsc.orgresearchgate.net Precise control of this ratio is necessary to maximize the yield of the desired triarylmethane structure and minimize the formation of by-products.

In the historical synthesis of fuchsine, it was discovered that a mixture of anilines, specifically aniline, o-toluidine, and p-toluidine, was required. wikipedia.orgrsc.org The ratio of these starting materials directly impacts the composition of the resulting rosaniline mixture. For example, if two molecules of aniline react with the central carbon precursor derived from p-toluidine, the product is pararosaniline (which has no methyl groups on the aromatic rings). rsc.org Conversely, if two molecules of o-toluidine are involved, the product will have two methyl groups. rsc.org "New fuchsine" is produced from a mixture of o- and p-toluidines without aniline, resulting in three methyl groups on the aromatic rings. rsc.org

The stoichiometry of the subsequent oxidation step is also crucial. In the synthesis of Malachite Green from its leuco base, the exactly calculated quantity of lead peroxide is used for the oxidation. researchgate.net A patent for the preparation of triphenylmethane dyes specifies a molar ratio of manganese dioxide to the leuco compound of about 1.0 to 1.5. blogspot.com

Furthermore, in the N-alkylation step to produce Hofmann's violets from rosaniline, the stoichiometry of the alkylating agent to the amine groups will determine the degree of alkylation. An excess of the alkylating agent would favor the formation of more highly substituted products. The investigation of the stoichiometry between a triarylmethane dye and an oxidizing agent, chlorine dioxide, found a ratio of approximately 1:2. wikipedia.org While this study focused on degradation, it underscores the importance of molar ratios in the reactions of these dyes. The purity of reactants and the yield of the reaction are directly affected by stoichiometric control, as impurities or an imbalance in reactant ratios can lead to a variety of side reactions and a lower yield of the desired product. wikipedia.org

| Reactant Ratio Investigated | Synthetic Step | Impact on Product |

| Aniline vs. Toluidine Isomers | Initial Condensation | Determines the specific homolog of rosaniline formed (e.g., pararosaniline, magenta II, new fuchsine). rsc.org |

| Aromatic Amine : Aldehyde | Leuco Base Formation | Typically a 2:1 ratio is optimal for forming the triarylmethane backbone. rsc.orgresearchgate.net |

| Oxidizing Agent : Leuco Base | Oxidation | Affects the efficiency and completeness of the conversion to the colored dye. researchgate.netblogspot.com |

| Alkylating Agent : Amine | N-Alkylation | Controls the degree of alkylation on the amino groups, influencing the final color. |

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Approaches for Mixture Analysis

Due to the inherent nature of Hofmann's violet as a mixture, its analysis requires techniques capable of separating and identifying closely related molecules. researchgate.net Spectroscopic methods are paramount in providing detailed information on the electronic and vibrational properties, as well as the exact atomic arrangement of the constituent dyes.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for analyzing complex dye mixtures like Hofmann's violet. researchgate.net The liquid chromatography stage separates the different N-alkylated homologues (e.g., mono-, di-, tri-methylated/ethylated) and their isomers based on their differential interactions with the stationary and mobile phases. researchgate.netmdpi.com

Following separation, mass spectrometry provides highly accurate mass-to-charge ratio (m/z) data for each eluted component, allowing for their unambiguous identification. researchgate.netresearchgate.net For instance, analysis of historical violet dyes has shown that LC-MS can effectively separate chromophores that differ by a single methylene (B1212753) (–CH2–) group. researchgate.net High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, which helps in determining the elemental composition of each component and distinguishing between isomers. researchgate.net Tandem MS (MS/MS) experiments, where selected ions are fragmented, yield characteristic patterns that are crucial for elucidating the specific substitution patterns on the aromatic rings. mdpi.com

Table 1: Representative LC-MS Data for Triarylmethane Dye Components

| Compound | Retention Time (min) | [M]⁺ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| Pararosaniline (Fuchsin) | 5.2 | 288 | Data not available |

| Monomethylated Pararosaniline | 5.4 | 302 | Data not available |

| Dimethylated Pararosaniline | 5.7 | 316 | Data not available |

| Trimethylated Pararosaniline | 6.1 | 330 | Data not available |

| Tetramethylated Pararosaniline | 6.6 | 344 | Data not available |

Note: Data is illustrative based on typical separations of pararosaniline homologues. researchgate.net Actual values may vary based on chromatographic conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for analyzing the chromophoric system of triarylmethane dyes. scielo.brplymouth.ac.uk The color of these dyes arises from the absorption of light in the visible spectrum (400–700 nm), which is facilitated by an extended conjugated system of alternating double and single bonds within a chromophore, typically a quinoid ring. stainsfile.comiarc.fr The free base form of Hofmann's violet, often a carbinol or leuco structure, lacks this extended conjugation and is thus colorless or lightly colored.

The UV-Vis spectrum is highly sensitive to the molecular environment. mdpi.com Factors such as solvent polarity, pH, and aggregation can cause shifts in the absorption maximum (λmax), a phenomenon known as solvatochromism. scielo.br In solution, the free base can exist in equilibrium with the colored cationic form, whose spectrum typically shows a strong absorption band in the visible region. For many triarylmethane dyes, a secondary, higher-energy absorption band or shoulder can appear, which is often attributed to changes in molecular symmetry that allow for additional electronic transitions. plymouth.ac.uk

Table 2: Typical UV-Vis Absorption Maxima for Triarylmethane Dyes

| Dye | Solvent | λmax (nm) |

|---|---|---|

| Crystal Violet | Water | 590 |

| Rosolic Acid (Neutral) | Methanol (B129727) | ~500 |

| Pararosaniline (Cation) | Acidic Solution | ~540-550 |

Note: Values are approximate and can vary based on specific conditions and dye purity. scielo.brnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural assignment of molecules like Hofmann's violet free base. libretexts.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy can be used to determine the number and connectivity of protons. For the free base, signals corresponding to aromatic protons, N-alkyl protons (methyl and ethyl), and amine (N-H) protons would be expected. researchgate.net The chemical shifts and coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern on the phenyl rings. The N-H protons of the free base are exchangeable with deuterium, a feature that can be confirmed by adding D₂O to the NMR sample, which causes the N-H signal to disappear. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. While obtaining high-quality NMR spectra for complex mixtures like commercial Hofmann's violet can be challenging, analysis of purified components or related model compounds provides invaluable structural data. mdpi.com

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound. For Hofmann's violet free base (in its carbinol form), the spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band around 3200-3600 cm⁻¹ from the carbinol hydroxyl group.

N-H stretching: Sharp to broad bands in the 3300-3500 cm⁻¹ region from primary or secondary amine groups.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the alkyl groups just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. csic.es

C-N stretching: Bands in the 1250-1350 cm⁻¹ region. csic.es

C-O stretching: A band in the 1000-1200 cm⁻¹ region from the central carbinol group.

Attenuated Total Reflectance (ATR)-FTIR is a common variant of this technique that allows for the analysis of solid powders or solutions with minimal sample preparation. mdpi.com

Table 3: Key IR Absorption Bands for Triarylmethane Dyes

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic Ring Vibrations | 1590 |

| N-Ring Vibrations | 1350 |

| C-phenyl (C-𝜙) Stretching | 1170 |

| Si-O Stretching (from clay substrate) | 990-1000 |

Source: Data derived from studies of triarylmethane dyes adsorbed on clay. csic.es

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net It provides a detailed "fingerprint" of a molecule's vibrational modes and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of triarylmethane dyes. nih.govnih.gov The Raman spectra of these dyes are often characterized by strong bands associated with the stretching vibrations of the aromatic rings. researchgate.net

Resonance Raman (RR) spectroscopy, where the laser excitation wavelength is chosen to coincide with an electronic absorption band of the molecule, can selectively enhance the Raman signals of the chromophore by several orders of magnitude. scielo.brnih.gov This makes it a highly sensitive technique for studying the structure of the colored form of the dye. Surface-Enhanced Raman Spectroscopy (SERS) is another powerful variant, where adsorption of the dye onto a nanostructured metal surface (like silver or gold) dramatically amplifies the Raman signal, allowing for the detection of very low concentrations. researchgate.net

Table 4: Common Laser Wavelengths Used in Raman Spectroscopy

| Spectral Range | Typical Laser Wavelengths (nm) | Primary Applications |

|---|---|---|

| Visible | 473, 515, 532, 633 | General purpose, Resonance Raman for colored compounds |

| Near-Infrared (NIR) | 785, 830, 1064 | Fluorescence suppression |

| Ultraviolet (UV) | 244, 266, 320 | Resonance Raman for biomolecules, Fluorescence suppression |

Source: Adapted from general Raman spectroscopy instrumentation data. horiba.com

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination of Related Free Bases

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of a mixture like Hofmann's violet is not feasible, X-ray diffraction studies on related, pure triarylmethane free bases (carbinols) provide invaluable insight into their solid-state structures. mdpi.comnih.gov

Interpreting Spectral Data for Multi-Substituted Triphenylmethane (B1682552) Systems

The interpretation of spectral data for multi-substituted triphenylmethane systems, such as the components found in Hofmann's violet, is a complex task that relies on the combined use of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The non-planar, propeller-like shape of the triphenylmethane core, where the aryl rings are twisted to alleviate steric hindrance, influences the electronic and magnetic environments of the constituent atoms. sci-hub.st

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophore system. For triphenylmethane dyes, a strong absorption band in the visible region is characteristic. In multi-substituted systems, the position of the maximum absorption (λmax) is sensitive to the nature and extent of alkylation on the amino groups. Increased alkylation generally leads to a bathochromic (red) shift. For instance, complex mixtures may exhibit broad or multiple absorption bands, indicating the presence of several distinct chromophoric species. mdpi.com A typical UV/Vis spectrum for a related green triphenylmethane dye mixture in methanol shows two distinct absorption bands at 435 and 616 nm. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of these systems are often complex. The aromatic region (typically 6.5-8.0 ppm) contains signals from the protons on the phenyl rings. The substitution pattern and the degree of alkylation on the nitrogen atoms significantly affect the chemical shifts of these protons. The alkyl groups (e.g., methyl, ethyl) attached to the nitrogen atoms give rise to signals in the aliphatic region of the spectrum. However, for a complex mixture like commercial Hofmann's violet, the ¹H NMR spectrum often appears as a "line-rich" continuum from which definitive structures of individual components cannot be easily derived without prior separation. mdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning specific protons and carbons and piecing together the connectivity of individual, purified components. openmedicinalchemistryjournal.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS), is one of the most powerful tools for analyzing these mixtures. researchgate.net Electrospray Ionization (ESI) is a common technique used to generate ions of the dye molecules. researchgate.netmdpi.com The resulting mass spectrum reveals the molecular weights of the various components in the mixture, allowing for the determination of the degree of alkylation (e.g., mono-, di-, tri-, up to hexa-alkylated rosanilines). researchgate.net

The following table summarizes typical spectral data for components found in or related to alkylated triphenylmethane dye systems.

| Technique | Feature | Typical Observation | Interpretation |

| UV-Vis | λmax | 540-600 nm | Corresponds to the π→π* transition of the conjugated system. The exact wavelength depends on the level of N-alkylation and substitution on the rings. sci-hub.st |

| ¹H-NMR | Aromatic Protons | δ 6.5 - 8.0 ppm | Complex, overlapping multiplets in mixtures. Chemical shifts are influenced by electron-donating amino groups and other substituents. mdpi.comopenmedicinalchemistryjournal.com |

| N-Alkyl Protons | δ 2.5 - 3.5 ppm | Signals corresponding to methyl, ethyl, or other alkyl groups attached to nitrogen atoms. mdpi.com | |

| ¹³C-NMR | Central Carbon | δ ~170-180 ppm | The chemical shift of the central sp²-hybridized carbon atom is characteristic of the triphenylmethyl cation structure. |

| Aromatic Carbons | δ 110-150 ppm | A complex set of signals; specific assignments often require 2D NMR techniques. openmedicinalchemistryjournal.com | |

| MS (ESI) | Molecular Ion Peak [M]⁺ | Varies | Provides the molecular weight for each component, confirming the identity and degree of substitution of the various rosaniline derivatives in the mixture. researchgate.netmdpi.com |

This table is generated based on data from multiple sources for educational and illustrative purposes.

Challenges in Characterizing Complex Mixtures of Alkylated Rosanilines

Characterizing complex mixtures of alkylated rosanilines, such as commercial preparations of Hofmann's violet, presents significant analytical challenges. These dyes are rarely, if ever, single chemical entities. researchgate.net

The primary challenges include:

Inherent Mixture Complexity: The synthesis of Hofmann's violet involves the partial alkylation of rosaniline (or fuchsine) with alkyl halides. researchgate.net This process is difficult to control precisely, leading to a product that is a complex mixture of rosanilines with varying degrees of alkylation on the three amino groups. The starting rosaniline itself is often a mixture of pararosaniline, rosaniline, and new fuchsine. researchgate.netmdpi.com

Isomeric and By-product Formation: The alkylation process can result in numerous constitutional isomers for any given degree of substitution. Furthermore, side reactions can lead to by-products that are structurally similar to the target dyes, further complicating the mixture. cnr.it

Separation Difficulties: The separation of these closely related compounds is a major hurdle. Techniques like Thin-Layer Chromatography (TLC) and even High-Performance Liquid Chromatography (HPLC) may struggle to achieve baseline separation of all components due to their similar polarities and structures. mdpi.commdpi.com This co-elution makes it difficult to obtain pure samples of each component for individual characterization. mdpi.com

Spectral Interpretation Issues: As noted previously, the NMR spectrum of the crude mixture is often uninterpretable due to severe signal overlap. mdpi.com While LC-MS can identify the mass (and thus the elemental formula) of many components, it cannot definitively distinguish between isomers without pure reference standards. mdpi.com

Lack of Reference Standards: Many of the individual components within these historical dye mixtures are not commercially available as certified reference materials. mdpi.com This lack of standards makes unambiguous identification and quantification of the components in a sample exceptionally difficult. mdpi.comcnr.it Researchers often have to rely on analyzing historical dye collections, which themselves may have unreliable labeling. mdpi.com

Degradation: Triphenylmethane dyes can degrade over time, especially when exposed to light. mdpi.com These degradation products can interfere with the analysis and complicate the interpretation of the data obtained from a sample. mdpi.comcnr.it

The table below lists the classes of compounds that are anticipated to be present in a typical sample of Hofmann's violet, reflecting its nature as a complex mixture.

| Component Type | Description | Reason for Presence |

| Unreacted Starting Material | Rosaniline / Pararosaniline | Incomplete alkylation reaction. researchgate.net |

| Mono- and Di-alkylated Rosanilines | Rosaniline with 1 or 2 alkyl groups. | Intermediate products of the alkylation process. researchgate.net |

| Tri-, Tetra-, Penta-alkylated Rosanilines | The main components of "Hofmann's Violet". researchgate.net | Target products of the alkylation reaction. |

| Hexa-alkylated Rosaniline | e.g., Methyl Violet / Crystal Violet | Product of exhaustive alkylation. researchgate.net |

| Isomers | Compounds with the same degree of alkylation but different placement of alkyl groups. | Non-selective nature of the synthesis. cnr.it |

| Related Triphenylmethanes | Dyes like New Fuchsine may be present depending on the starting materials. | Impurities in or variations of the fuchsine starting material. mdpi.com |

This table is generated based on data from multiple sources for educational and illustrative purposes.

Reactivity and Reaction Mechanisms

Photochemical Reactivity and Degradation Mechanisms

The vibrant color of Hofmann's Violet is a consequence of its extended conjugation, but this also makes it susceptible to degradation upon exposure to light. uni.edu This light-induced fading is a significant drawback for many of its applications. uni.edu

The photodegradation of triphenylmethane (B1682552) dyes, such as Hofmann's Violet, is a complex process that can proceed through several pathways, often simultaneously. The primary mechanisms involve the chemical breakdown of the dye's molecular structure. mdpi.complos.org

One of the principal degradation pathways is N-dealkylation . In the case of Hofmann's Violet, this involves the stepwise removal of ethyl groups from the diethylamino substituents. This process can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (•O₂⁻), which are often generated in aqueous environments under UV or visible light irradiation. mdpi.comnih.gov The N-dealkylation process leads to a series of intermediate compounds with progressively fewer ethyl groups, ultimately altering the dye's color and properties.

Another critical degradation pathway is the destruction of the conjugated chromophore . nih.gov The central triphenylmethyl structure is the core of the chromophore responsible for the dye's color. This structure can be cleaved through oxidation, leading to the formation of smaller, colorless aromatic compounds such as substituted benzophenones or benzoic acids. uni.eduresearchgate.net This process effectively destroys the dye's color-producing ability. The photooxidation process is often accelerated by the presence of molecular oxygen. uni.edu

In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂), the degradation process is significantly enhanced. mdpi.comresearchgate.net The photocatalyst, upon absorbing light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive radicals (•OH, •O₂⁻) that non-selectively attack and decompose the dye molecule adsorbed on the catalyst's surface. uni.edumdpi.com

The rate and extent of the photochemical degradation of Hofmann's Violet are highly dependent on the surrounding environmental conditions. mdpi.comresearchgate.net Key factors include pH, light intensity and wavelength, and the presence of other chemical species.

pH of the Solution: The pH of the medium can significantly influence the dye's stability. Changes in pH alter the protonation state of the amine groups (see section 5.2.1), which in turn affects the electronic structure of the molecule and its susceptibility to photochemical attack. nih.govresearchgate.net For related triphenylmethane dyes, degradation rates are often pH-dependent, with different optimal pH values for degradation depending on the specific dye and reaction conditions. researchgate.netresearchgate.net

Light Source and Intensity: The energy and intensity of the light source are crucial. Higher light intensity generally leads to a faster degradation rate by increasing the rate of photon absorption and subsequent photochemical reactions. rsc.org The wavelength of light is also important; the dye will only degrade if it absorbs the incident light. msuniv.ac.innou.edu.ng UV radiation, being more energetic than visible light, is often more effective at initiating decomposition. rsc.org

Presence of Oxidants and Catalysts: The presence of electron acceptors like hydrogen peroxide (H₂O₂) or photocatalysts such as TiO₂ can dramatically accelerate degradation. researchgate.net These substances promote the formation of highly reactive radicals that efficiently break down the dye molecule. mdpi.comresearchgate.net Conversely, the absence of oxygen can slow down the photooxidation process. uni.edu

Table 1: Influence of Reaction Conditions on Photochemical Stability of Triphenylmethane Dyes

| Parameter | Influence on Photochemical Stability | Underlying Mechanism | Reference |

|---|---|---|---|

| pH | Stability is pH-dependent; extreme pH values can either accelerate or inhibit degradation depending on the specific dye. | Alters the protonation state of the molecule, affecting its electronic structure and reaction pathways. | nih.govresearchgate.net |

| Light Intensity | Higher intensity generally decreases stability (accelerates degradation). | Increases the rate of photon absorption and generation of excited states. | rsc.org |

| Light Wavelength | Degradation is most efficient at wavelengths absorbed by the dye. UV light is often more effective than visible light. | Sufficient energy is required to excite the molecule to a reactive state. | msuniv.ac.innou.edu.ng |

| Oxygen | Presence of oxygen generally decreases stability. | Acts as an electron scavenger, promoting the formation of superoxide radicals and facilitating photooxidation pathways. | uni.edu |

| Photocatalysts (e.g., TiO₂) | Significantly decreases stability. | Generates highly reactive hydroxyl and superoxide radicals upon illumination, leading to rapid and non-selective oxidation of the dye. | mdpi.comresearchgate.net |

Reactions at the Amine Nitrogen Centers

The nitrogen atoms of the primary and secondary amine groups in Hofmann's Violet free base are key reactive sites, participating in acid-base chemistry and nucleophilic reactions.

The amine groups in Hofmann's Violet free base can be protonated in acidic solutions. britannica.com The extent of protonation is dependent on the pH of the solution and the pKa values of the conjugate acids of the amines. wikipedia.org This protonation-deprotonation equilibrium directly impacts the molecule's electronic structure and, consequently, its color. wikipedia.orgresearchhub.com

In strongly acidic media, all three amine nitrogens can become protonated. As the pH increases, they undergo deprotonation. The free base form, which is violet, exists in a specific pH range. At neutral or slightly alkaline pH, the amine groups are largely in their neutral, unprotonated state. researchhub.com The equilibrium between the different protonated species and the free base can be represented as follows:

[H₃N⁺-Ar]₂-C-Ar-N⁺H₃ ⇌ [H₃N⁺-Ar]₂-C-Ar-NH₂ ⇌ [H₂N-Ar]-C(-Ar-N⁺H₃)-[Ar-NH₂] ⇌ [H₂N-Ar]₃-C⁺

The color of the dye solution changes with pH due to these shifts in equilibrium. wikipedia.org For instance, related triphenylmethane dyes like crystal violet exhibit a range of colors from yellow in strong acid to violet in less acidic/neutral conditions and become colorless in strongly alkaline solutions due to the formation of a carbinol base. researchhub.com This behavior makes them useful as pH indicators. britannica.comwikipedia.org

The nitrogen centers of the free base are nucleophilic and can undergo further reaction.

Alkylation: The primary and secondary amine groups of Hofmann's Violet free base can be alkylated by reacting with alkyl halides. libretexts.orgnowgongcollege.edu.in This reaction can be difficult to control and may lead to a mixture of products, including the quaternization of the nitrogen atoms to form quaternary ammonium (B1175870) salts. libretexts.org Exhaustive methylation, a specific type of alkylation using excess methyl iodide, is the first step in the Hofmann elimination reaction, a process used to convert amines into alkenes. libretexts.orgsathyabama.ac.in

Acylation: The primary and secondary amine groups are also susceptible to acylation when treated with acylating agents like acid chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism to form an amide. libretexts.orgorganicchemistrytutor.com The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation of a single nitrogen atom. libretexts.org This reaction would alter the electronic properties of the dye, leading to a change in its color and other characteristics.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of Hofmann's Violet is characterized by redox reactions involving its conjugated system. The process is often complex and can be influenced by the solvent and pH. researchhub.com

The redox chemistry of triphenylmethane dyes like Crystal Violet, which is structurally similar to Hofmann's Violet, has been studied. researchhub.com The electrochemical reactions are typically centered on the formation and reduction of the central carbonium ion. researchhub.com The oxidation-reduction process can be reversible and may involve the formation of a free radical intermediate. researchhub.comresearchgate.net

The redox potential is a key parameter describing this behavior. While specific data for Hofmann's Violet free base is scarce, related systems provide insight. For example, hetero-metal complexes containing terpyridine ligands show reversible redox behavior that results in distinct color changes (e.g., from red-violet to blue) upon changing the oxidation state of a central metal ion, a phenomenon driven by shifts in MLCT bands. nih.govnii.ac.jp Similarly, the redox state of the conjugated system in Hofmann's Violet dictates its color. The reduction of the colored carbonium ion form typically leads to the formation of the colorless leuco form.

Table 2: General Electrochemical Characteristics of Triphenylmethane Dyes

| Property | Description | Reference |

|---|---|---|

| Redox Activity | The conjugated system is redox-active, primarily involving the central carbonium ion. | researchhub.com |

| Key Intermediate | A free radical species is often formed during the redox process. | researchhub.comresearchgate.net |

| pH Dependence | Redox potentials and reaction mechanisms are often highly dependent on the pH of the medium. | researchhub.comacs.org |

| Mechanism | Can follow complex mechanisms, such as a Chemical-Electrochemical-Chemical (CEC) pathway. | researchhub.com |

| Color Change | The redox state is directly linked to the color; the oxidized form (carbonium ion) is colored, while the reduced (leuco) form is colorless. | plos.org |

Interaction Mechanisms with Various Chemical Species and Surfaces

The reactivity of Hofmann's violet free base, a term often associated with triarylmethane dyes like crystal violet, is characterized by its interactions with a variety of chemical entities and surfaces. These interactions are fundamental to its applications in areas such as sensing and water remediation. The mechanisms are primarily governed by the molecule's complex electronic structure, its cationic nature, and the steric and electronic properties of its substituents. Research has focused on its interactions with photocatalytic surfaces, adsorbent materials, and metal ions.

Interaction with Photocatalytic Surfaces

Hofmann's violet can undergo degradation through photocatalysis, a process where a semiconductor material absorbs light energy to generate reactive chemical species. The interaction mechanism typically involves the dye molecule adsorbing onto the surface of the photocatalyst, followed by oxidation initiated by photogenerated reactive species.

Titanium Dioxide (TiO₂) Based Photocatalysts : When TiO₂ is irradiated with light of sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers interact with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻). mdpi.comacs.org Positive holes (h⁺) are often identified as the primary reactive species responsible for the degradation of the dye. mdpi.com The dye molecule, adsorbed on the TiO₂ surface, is then attacked and broken down by these ROS. Doping TiO₂ with metal ions like iron (Fe) can lower the band gap energy, allowing the photocatalyst to be activated by visible light and enhancing degradation efficiency. mdpi.com The mechanism under visible light can be ascribed to both the reduced band-gap and dye sensitization, where the excited dye molecule injects an electron into the conduction band of the catalyst. mdpi.com

Magnesium Oxide (MgO) Nanoparticles : MgO nanoparticles also serve as effective photocatalysts for the degradation of violet dyes. mdpi.com The mechanism is optimized at a neutral pH, where the interaction between the cationic dye and the catalyst surface is favorable. Scavenging experiments have shown that photogenerated holes (h⁺) are the major active species driving the degradation process. mdpi.com The large number of active sites on the nanoparticles facilitates the rapid decomposition of the dye. mdpi.com

Adsorption on Various Surfaces

The removal of Hofmann's violet from aqueous solutions is often achieved through adsorption, where the dye molecules bind to the surface of a solid material. The interaction mechanism can be physical (physisorption), involving van der Waals forces and electrostatic interactions, or chemical (chemisorption), involving the formation of chemical bonds.

Carbon-Based Materials : Reduced graphene oxide (rGO) decorated with magnetite (Fe₃O₄) nanoparticles has been shown to be an effective adsorbent. rsc.org The adsorption process is attributed to the functional groups on the nanocomposite surface and fits well with models suggesting chemisorption might play a role. rsc.org The efficiency of dye removal is highly dependent on pH, with maximum removal observed at alkaline pH values, which affects the surface charge of the adsorbent and the dye species. rsc.org Activated carbon derived from natural sources is another common adsorbent, where the high surface area and porous structure allow for the trapping of dye molecules. mdpi.com The interaction is often physical, driven by electrostatic attraction between the cationic dye and a negatively charged adsorbent surface at higher pH. mdpi.com

Nanoparticles and Composites : Zinc hydroxide (B78521) nanoparticles (CG-Zn(OH)₂NPs) have been used to adsorb violet dyes. The interaction is facilitated by the rough and irregular surface of the nanoparticles, which provides ample sites for dye molecule adhesion and diffusion into pores. mdpi.com The process is highly pH-dependent, with optimal adsorption occurring at an acidic pH of 1.8. mdpi.com Similarly, MgO-bentonite nanocomposites can adsorb the dye, with the interaction being influenced by contact time and pH. mdpi.com

Interaction with Metal Ions and Complexes

As a cationic dye, Hofmann's violet interacts with negatively charged species, including complex metal ions. The interaction with metal ions is also central to the behavior of related compounds in structured materials like Hofmann-type clathrates.

Lewis Acid-Base Interactions : In aqueous solutions, transition metal ions exist as hydrated complexes, such as [Cu(H₂O)₆]²⁺ or [Cr(H₂O)₆]³⁺. libretexts.orglibretexts.org The interaction between a dye molecule and a metal ion complex can involve the displacement of weakly bound ligands like water by the dye, which can act as a Lewis base. The color of transition metal complexes arises from the absorption of light, which promotes an electron to a higher energy d-orbital; this phenomenon is related to the principles governing the color of the dye itself. chemguide.co.uk

Host-Guest Interactions in Metal-Organic Frameworks (MOFs) : Hofmann-type porous coordination polymers, such as {Fe(pz)[Pt(CN)₄]}, exhibit host-guest interactions. researchgate.net While not a direct interaction with the dye itself, these structures demonstrate how specific interactions, including electrostatic and dispersion forces, govern the binding of guest molecules within a framework containing metal ions. researchgate.netacs.org For instance, molecules can be stabilized within the pores through interactions with the metal centers (e.g., Pt···C interactions). researchgate.net This principle of specific host-guest interaction is relevant to how a dye molecule might be incorporated into or bind to the surface of such a structured material. researchgate.netresearchgate.net

Research Findings on Interaction Mechanisms

Analytical Chemistry Applications and Methodological Development

Application as a Chemical Stain in Analytical Procedures

The staining mechanism is based on the affinity of basic dyes for acidic components of the cell, such as the nucleic acids in the nucleus. archive.org Hofmann's violet, being a basic dye, binds to these acidic structures, allowing for their visualization under a microscope. nih.govufrgs.br This principle is fundamental to many histological and cytological staining techniques. archive.org

Methodological Development for Detection and Quantification in Complex Matrices

The detection and quantification of compounds like Hofmann's violet in complex matrices are crucial for various analytical applications, from environmental monitoring to forensic science. unodc.orgrsc.orgscispace.com While specific methods for Hofmann's violet free base are not extensively detailed in the provided search results, general principles for analyzing similar dyes in complex samples can be applied.

For instance, the analysis of piperazines, which can be found in complex mixtures, often requires an extraction procedure to isolate the free base before analysis by techniques like infrared spectroscopy. unodc.org Similarly, the quantitative analysis of dyes in food products or environmental samples often involves spectrophotometric methods. thermofisher.com However, the presence of multiple absorbing components can lead to overlapping spectra, complicating quantification. thermofisher.com To address this, techniques like derivative spectroscopy can be employed to better resolve the spectral features of the analyte of interest. thermofisher.com

Surface-enhanced Raman scattering (SERS) has emerged as a highly sensitive technique for the quantitative detection of dyes like crystal violet, a close relative of Hofmann's violet. rsc.org One study demonstrated the use of a flower-like hydroxyapatite/silver (HAp/Ag) nanocomposite as a SERS substrate for the quantitative analysis of crystal violet in wastewater, achieving a good linear relationship over a range of concentrations. rsc.org Such advanced methods could likely be adapted for the sensitive detection and quantification of Hofmann's violet in various complex matrices. scispace.comunit.noscholaris.ca

Utilization as a pH Indicator in Theoretical Basis

The theoretical basis for the use of Hofmann's violet as a pH indicator lies in its nature as a weak base, a characteristic shared by many triphenylmethane (B1682552) dyes. ufrgs.brsaudijournals.com According to the Ostwald theory of indicators, a weak base indicator exists in equilibrium between its undissociated form and its ionized (conjugate acid) form. saudijournals.com

IndOH ⇌ Ind⁺ + OH⁻

The two forms, the undissociated base (IndOH) and the conjugate acid (Ind⁺), possess different chemical structures and, consequently, different colors. saudijournals.com The quinonoid theory further explains this color change by suggesting that the indicator exists as tautomers, with a benzenoid form in one medium and a quinonoid form in another, each having a distinct color. saudijournals.com

The equilibrium of the indicator is sensitive to the concentration of hydronium ions (H₃O⁺) or hydroxide (B78521) ions (OH⁻) in the solution. wikipedia.org In an acidic medium, the equilibrium shifts towards the formation of the conjugate acid, displaying one color. Conversely, in a basic medium, the equilibrium shifts towards the undissociated base, resulting in a different color. aakash.ac.in For instance, crystal violet, a related triphenylmethane dye, is yellow in acidic solutions and transitions to violet at a pH of approximately 1.6. gcsu.edu Hofmann's violet is expected to exhibit similar pH-dependent color changes, making it theoretically suitable as a pH indicator. The specific pH range of its color transition would determine its practical applications in titrations and other chemical assays. gcsu.educarlroth.com

Adsorption and Desorption Studies for Material Science Applications (e.g., Dye Removal Mechanisms)

The adsorption of dyes like Hofmann's violet from aqueous solutions is a significant area of research in material science, particularly for wastewater treatment. mdpi.commdpi.com Various low-cost adsorbents, including agricultural waste and clays, have been investigated for their effectiveness in removing such dyes. pcbiochemres.comdeswater.comnih.gov

The mechanism of adsorption often involves electrostatic interactions between the cationic dye molecules and a negatively charged adsorbent surface. mdpi.comnih.gov The pH of the solution plays a crucial role in this process. For cationic dyes like crystal violet, adsorption is generally favored at higher pH values, where the adsorbent surface tends to be more negatively charged. mdpi.compcbiochemres.comdeswater.com

Several models are used to describe the adsorption process, including the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. mdpi.comekb.eg Kinetic studies, often using pseudo-first-order and pseudo-second-order models, provide insights into the rate of adsorption. pcbiochemres.comnih.gov

Desorption studies are also important as they determine the potential for regenerating and reusing the adsorbent material. nih.govresearchgate.netmpg.de The ability to effectively desorb the dye allows for a more economical and sustainable adsorption process. austinpublishinggroup.com The study of both adsorption and desorption provides a comprehensive understanding of the dye-adsorbent interaction, which is essential for designing efficient dye removal systems. mdpi.com

Table of Adsorption Parameters for Related Dyes:

| Adsorbent | Dye | Optimum pH | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |

| Periwinkle-clay rooftile | Crystal Violet | 9 | - | Pseudo-second-order | Freundlich/Temkin |

| Peanut Husk | Crystal Violet | 8 | 20.95 | Pseudo-second-order | Langmuir |

| Hydroxyapatite | Gentian Violet | 12 | - | Pseudo-second-order | - |

| Corn-cob activated carbon | Methyl Violet | 11.5 | - | - | Freundlich |

| Halloysite Nanoclay | Methyl Violet | 4.26 | 27.7 | Pseudo-second-order | Langmuir |

| Almond Shells | Crystal Violet | ≥ 5 | - | Pseudo-second-order | Langmuir |

This table presents data for dyes structurally similar to Hofmann's violet to illustrate typical adsorption behaviors. pcbiochemres.comdeswater.comnih.govnih.govmdpi.comekb.eg

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Spectral Properties

Quantum chemical calculations are fundamental to understanding the electronic organization and the origin of the vibrant color of Hofmann's violet free base. The electronic structure of triarylmethane dyes like Hofmann's violet is characterized by a highly conjugated π-system. rsc.org In its cationic form, which is responsible for the color, the molecule typically exhibits D3 symmetry. This high symmetry leads to degeneracy in its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and HOMO-1. rsc.org

The visible absorption spectrum is dominated by intense transitions from these HOMO levels to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Time-dependent density functional theory (TD-DFT) calculations reveal that the two lowest-lying electronically excited states (S1 and S2) are degenerate in the gas phase for the symmetric D3 structure. rsc.org These transitions are responsible for the main absorption band in the visible region.

A long-standing puzzle in the spectroscopy of the closely related dye, crystal violet, is the origin of a shoulder on its main absorption band in solution. cnr.itrsc.org Quantum chemical calculations have been instrumental in resolving this. It was initially debated whether this shoulder arises from different molecular isomers or from vibronic coupling. cnr.it Theoretical studies, including vibronic simulations, have shown that for the isolated cation at low temperatures, Jahn-Teller (JT) effects, which could lift the degeneracy of the excited states, are negligible. cnr.itrsc.org However, in solution, the fluctuating electrostatic potential of the solvent molecules can break the D3 symmetry. This intermolecular symmetry-breaking effect, rather than significant distortions of the molecule itself, lifts the degeneracy of the S1 and S2 states, giving rise to the observed shoulder in the absorption spectrum. cnr.itrsc.org

Theoretical analysis also helps in understanding the fundamental properties that make these dyes suitable as photosensitizers. Calculations can determine their singlet and triplet energy levels, as well as their electron-donating and -accepting capabilities. rsc.org

Molecular Dynamics Simulations of Hoffman's Violet Free Base and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the interactions between Hofmann's violet and its environment, such as solvent molecules, counter-ions, or surfaces.

MD simulations have been crucial in understanding the role of the solvent in the spectral properties of triarylmethane dyes. cnr.itrsc.org By simulating the dye in solvents like water and toluene (B28343), researchers can demonstrate that the symmetry breaking responsible for the shoulder in the absorption spectrum is primarily induced by the disordered solvent environment. cnr.it These simulations, often combined with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods, track the fluctuations in the electrostatic potential of the solvent, which in turn affect the electronic states of the dye. chemrxiv.org

Simulations have also been employed to study the adsorption of these dyes onto various surfaces. For instance, steered molecular dynamics has been used to model the adsorption of crystal violet onto graphite (B72142), revealing that the primary interaction is due to π–π stacking between the dye and the graphite surface. researchgate.net Other potential interactions, such as hydrogen bonding with adsorbed water, can also be explored. researchgate.net In the context of wastewater treatment, MD simulations have been used to investigate the adsorption of crystal violet onto composite membranes, suggesting that factors like polymer acetylation can enhance adsorption performance. nih.gov These simulations provide insights into the binding energies and preferred orientations of the dye molecules on the adsorbent surface, which aligns with experimental adsorption data. nih.gov

The behavior of the dye and its counter-ion in different solvents is another area where MD simulations provide valuable information. Simulations show the importance of explicitly including the counter-ion in nonpolar solvents, as electrostatic interactions between the cation and anion significantly influence the system's behavior. chemrxiv.org

Density Functional Theory (DFT) for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like Hofmann's violet. wikipedia.orgpku.edu.cn It offers a balance between accuracy and computational cost, making it suitable for studying the ground and excited state properties of these relatively large dye molecules. pku.edu.cnohio-state.edu

Ground State Properties: For the ground state, DFT calculations are used to determine the optimized molecular geometry. For the cationic form of crystal violet, DFT confirms a D3 propeller-like structure where the phenyl rings are twisted out of the central plane. cnr.itresearchgate.net DFT is also used to calculate vibrational frequencies, which can then be compared with experimental Raman spectra to provide reliable assignments of the observed vibrational modes. researchgate.net The calculated ground-state electronic properties, such as the energies of the HOMO and LUMO, provide insights into the molecule's reactivity and electronic transitions. acs.org

Excited State Properties: To study the excited states, which are responsible for the molecule's color, Time-Dependent DFT (TD-DFT) is the most widely used method. ohio-state.eduresearchgate.net TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. researchgate.net For crystal violet, TD-DFT calculations show that the first excited singlet state transition has a high oscillator strength, consistent with the intense color of the dye. researchgate.net The accuracy of these calculations can be around 0.3 eV for many organic molecules, which is often sufficient for interpreting solution-phase spectra. researchgate.net

TD-DFT studies have been essential in understanding the solvatochromism (the change in color with solvent polarity) of triarylmethane dyes. scielo.br By including solvent models in the calculations, it's possible to simulate how the solvent environment affects the energy levels of the ground and excited states. rsc.orgscielo.br These calculations have confirmed that symmetry breaking induced by the solvent is a key factor in the appearance of the spectral shoulder in polar solvents. rsc.orgcnr.it

The table below summarizes typical data obtained from DFT and TD-DFT calculations for Crystal Violet, a close analogue of Hofmann's Violet.

| Computational Method | Property | Calculated Value | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G(d,p)) | Optimized Geometry | D3 Symmetry (propeller-like) | researchgate.net |

| DFT (CPCM water model) | HOMO Energy | -5.50 eV | researchgate.net |

| TD-DFT (CPCM water model) | First Singlet Excitation Energy | 2.47 eV | researchgate.net |

| TD-DFT (CPCM water model) | Oscillator Strength (S1) | 0.81 | researchgate.net |

| TD-DFT | S1-S2 Splitting (Gas Phase) | Near-degenerate | rsc.org |

| TD-DFT with MD (Water) | S1-S2 Splitting (Solution) | Splitting observed due to solvent | cnr.it |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify stable intermediates, and locate the transition states that connect them. rsc.orgtau.ac.il For triarylmethane dyes like Hofmann's violet, these methods can provide insight into their synthesis and degradation pathways.

The synthesis of triarylmethane dyes often involves the condensation of aromatic precursors followed by an oxidation step to form the colored leuco base. mdpi.com Computational methods can be used to model these reaction steps, calculating the energies of reactants, products, and intermediates to determine the most plausible reaction pathway. mdpi.com

A common reaction of triarylmethane dyes is their fading in the presence of nucleophiles, such as hydroxide (B78521) ions. This reaction involves the nucleophilic addition to the central carbon atom, converting the colored, planar cation into a colorless, tetrahedral carbinol base. acs.org DFT calculations can be used to model this process in detail. For example, an exercise for chemistry students involves calculating the energies of the crystal violet cation, the hydroxide ion, the transition state for the addition reaction, and the final carbinol product. acs.org Such calculations can provide realistic energy changes and help visualize the molecular orbital transformations during the reaction, explaining why the product is colorless. acs.org

Furthermore, computational studies can investigate more complex reaction mechanisms, such as those involved in catalytic processes. rsc.orgpkusz.edu.cn For instance, in reactions catalyzed by transition metals, DFT can be used to explore various potential catalytic cycles, determine the rate-determining step, and explain the observed selectivity of the reaction. rsc.orgpkusz.edu.cn By calculating the free energy barriers for different pathways, researchers can predict which mechanism is most favorable under the experimental conditions. pkusz.edu.cn While specific studies on the reaction pathways of Hofmann's violet free base are not abundant, the principles and methods are well-established from studies on related chemical systems. rsc.orgrsc.org

Computational Approaches to Understand Spectroscopic Signatures

Computational methods are indispensable for interpreting the complex spectroscopic signatures of molecules like Hofmann's violet. The combination of quantum chemical calculations and molecular dynamics simulations provides a framework for understanding how both intramolecular properties and environmental interactions shape the experimental spectra. cnr.it

A key example is the explanation of the absorption spectrum of crystal violet in solution. rsc.orgcnr.itrsc.org The characteristic shoulder on the main absorption band has been a subject of extensive research. cnr.it Early interpretations suggested the presence of multiple isomers in solution. However, modern computational approaches have provided a more nuanced explanation. cnr.it TD-DFT calculations combined with MD simulations have shown that the D3 symmetry of the molecule is broken by the fluctuating electrostatic field of the solvent. cnr.itrsc.org This leads to a splitting of the otherwise degenerate S1 and S2 excited states. rsc.org By simulating the spectrum as an average over many snapshots from an MD trajectory, researchers can reproduce the experimental lineshape, including the shoulder, demonstrating that it is an effect of the dynamic solute-solvent interactions. cnr.itchemrxiv.org

Furthermore, computational analysis of Raman spectra using DFT provides excellent agreement with experimental data, allowing for a reliable assignment of the vibrational modes based on their symmetry (e.g., a1 or e symmetry in a D3 point group). researchgate.net This detailed understanding of the vibrational structure is crucial for interpreting resonance Raman experiments, which can selectively enhance vibrations coupled to a specific electronic transition. scielo.br

The table below presents a summary of computational approaches and their role in explaining the spectroscopic features of Crystal Violet, which is structurally analogous to Hofmann's Violet.

| Spectroscopic Feature | Computational Approach | Key Finding | Reference |

|---|---|---|---|

| Main Absorption Band (Visible) | TD-DFT | Arises from degenerate S1/S2 electronic transitions (HOMO to LUMO). | rsc.org |

| Shoulder on Absorption Band | QM/MM (TD-DFT + MD) | Caused by solvent-induced symmetry breaking, lifting the S1/S2 degeneracy. | cnr.itrsc.org |

| Vibronic Structure | Linear Vibronic Coupling (LVC) Models | Identifies phenyl torsion modes as important in coupling to the electronic states. | rsc.org |

| Raman Spectra | DFT Frequency Calculations | Provides accurate assignment of vibrational modes to a1 and e symmetries. | researchgate.net |

| Solvatochromism | TD-DFT with Polarizable Continuum Models (PCM) | Explains spectral shifts based on solvent polarity and hydrogen bonding effects. | rsc.orgscielo.br |

Future Directions in Hoffman S Violet Free Base Research

Development of Green Chemistry Synthetic Routes

The historical synthesis of triphenylmethane (B1682552) dyes, including Hofmann's violet, has often relied on methods that utilize hazardous reagents and produce considerable chemical waste. sci-hub.st Consequently, contemporary research is increasingly directed towards the development of environmentally benign synthetic strategies. The adoption of green chemistry principles is poised to revolutionize the production of Hofmann's violet free base, minimizing its environmental footprint.

Future research in this domain is expected to concentrate on several key areas:

Greener Solvents and Catalysts: A significant shift away from volatile organic compounds towards more sustainable solvent systems, such as ionic liquids, is anticipated. scispace.commdpi.com Ionic liquids, being salts with low melting points, can function as both the reaction medium and catalyst, often resulting in cleaner reactions and simplified product isolation. scispace.com For instance, the Baeyer condensation, a key reaction in the synthesis of symmetric triarylmethane derivatives, has been effectively catalyzed by an amide ionic liquid, obviating the need for volatile organic solvents. scispace.com

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising avenue for the green synthesis of organic compounds. youtube.comnih.govyoutube.com This technique can dramatically shorten reaction times, enhance product yields, and improve purity through rapid and uniform heating. youtube.comnih.gov Employing microwave-assisted methods for the synthesis of Hofmann's violet free base could offer a more energy-efficient and expeditious alternative to traditional heating methods. nih.gov

Biocatalysis: The utilization of enzymes as catalysts represents a pinnacle of green chemistry. Although specific enzymatic pathways for the synthesis of Hofmann's violet have yet to be fully elucidated, the broader field of biocatalysis holds immense potential for the highly selective and eco-friendly production of dyes. Furthermore, the ability of microorganisms to remediate triphenylmethane dyes suggests the potential for employing biological systems in their synthesis and modification. researchgate.net

Table 1: Comparison of Conventional and Green Synthesis Approaches for Triphenylmethane Dyes

| Parameter | Conventional Synthesis | Green Synthesis Approaches |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) | Ionic liquids, water, supercritical fluids |

| Catalysts | Strong acids, heavy metals | Biocatalysts (enzymes), solid acid catalysts |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours to days | Can be reduced to minutes |

| Waste Generation | Significant, often hazardous | Minimized through atom economy and recyclable catalysts |

Exploration of Advanced Analytical Techniques for Trace Analysis